AC-Arg(pmc)-OH

Descripción general

Descripción

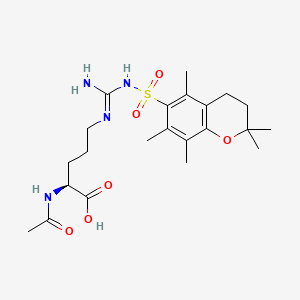

AC-Arg(pmc)-OH, also known as Nα-Acetyl-L-arginine (4-methoxybenzyl) ester, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protein modifications.

Aplicaciones Científicas De Investigación

Peptide Synthesis

AC-Arg(pmc)-OH is primarily utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The protecting group (pmc) allows for selective reactions while minimizing side reactions during the synthesis process.

Key Findings:

- Efficiency in Coupling: The use of this compound has been shown to facilitate efficient coupling reactions when incorporated into peptide chains. Its ability to undergo deprotection under mild conditions makes it an ideal candidate for synthesizing complex peptides without significant by-products .

- Modification of Peptide Properties: Researchers have successfully modified peptides by incorporating this compound, allowing for the introduction of various functional groups that enhance the biological activity of the resultant peptides .

Pharmacological Applications

This compound has been investigated for its pharmacological potential, particularly in the development of therapeutics targeting specific receptors.

Case Studies:

- Melanocortin Receptor Agonists: A study characterized a series of tetrapeptides that included AC-Arg derivatives, leading to the discovery of potent melanocortin-3 receptor agonists. These compounds demonstrated significant biological activity, indicating their potential for therapeutic applications in metabolic disorders .

- Protein Arginine Methyltransferase Inhibitors: The compound has also been explored as a scaffold for developing inhibitors targeting protein arginine methyltransferases, which are implicated in cancer progression. The structure-activity relationship studies highlighted the importance of arginine modifications in enhancing inhibitor potency .

Biomaterials Development

The unique properties of this compound have been harnessed in biomaterials research, particularly in creating hydrogels and scaffolds for tissue engineering.

Research Insights:

- Aerogel Formation: Researchers have utilized AC derivatives to create aerogels with tailored properties suitable for biomedical applications. These materials exhibited desirable mechanical and biological characteristics, making them promising candidates for drug delivery systems and tissue scaffolding .

- Macrophage Modulation: Studies indicated that AC-based materials could modulate macrophage activation, enhancing M2 polarization through specific signaling pathways. This property is crucial for developing anti-inflammatory biomaterials that promote tissue regeneration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AC-Arg(pmc)-OH typically involves the protection of the arginine side chain and the N-terminal acetylation. The process begins with the protection of the guanidino group of arginine using a protecting group such as 4-methoxybenzyl (pmc). The N-terminal is then acetylated using acetic anhydride. The final product is obtained through purification steps such as crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

AC-Arg(pmc)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the pmc protecting group using trifluoroacetic acid (TFA) in the presence of scavengers.

Substitution Reactions: The ester group can be hydrolyzed to yield the free acid form of arginine.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the guanidino group.

Common Reagents and Conditions

Deprotection: TFA, water, and scavengers such as anisole or thioanisole.

Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.

Major Products Formed

Deprotected Arginine: Removal of the pmc group yields free arginine.

Hydrolyzed Product: Hydrolysis of the ester group results in Nα-Acetyl-L-arginine.

Mecanismo De Acción

The mechanism of action of AC-Arg(pmc)-OH involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes such as sirtuins, which catalyze the deacetylation of the acetyl group. This interaction is crucial for studying the regulation of protein function and the role of post-translational modifications in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Nα-Acetyl-L-lysine (4-methoxybenzyl) ester: Similar in structure but with a lysine residue instead of arginine.

Nα-Acetyl-L-ornithine (4-methoxybenzyl) ester: Contains an ornithine residue, differing in the side chain structure.

Uniqueness

AC-Arg(pmc)-OH is unique due to its specific interaction with arginine-modifying enzymes and its role in studying arginine-specific pathways. Its structural features, such as the pmc protecting group and the acetylated N-terminal, make it a valuable tool in biochemical research .

Actividad Biológica

AC-Arg(pmc)-OH, also known as Ac-DL-Arg(Pmc)(Pmc)-OH, is a modified derivative of the amino acid arginine, characterized by the presence of a pentamethylchromanyl-6-sulfonyl (Pmc) protecting group. This compound plays a crucial role in peptide synthesis, particularly in methods like Fmoc solid-phase peptide synthesis. Understanding its biological activity requires an exploration of its applications, interactions, and the implications of its use in various biochemical contexts.

- Molecular Weight : Approximately 662.8 g/mol.

- Structure : The Pmc group protects the side chain of arginine, allowing for selective reactions during synthesis without interference from the amino acid's functional groups.

- Deprotection : The Pmc group can be removed under mild acidic conditions, making it a versatile tool in peptide chemistry.

The synthesis typically involves standard peptide coupling techniques where this compound is utilized as a building block for larger peptides. The stability and ease of deprotection are key advantages that facilitate its incorporation into various peptide sequences.

Biological Activity

While this compound itself may not exhibit direct biological activity due to its protected state, it serves as a precursor for peptides that can possess significant biological functions. These activities are primarily attributed to the arginine component, which is known for several key roles:

- Nitric Oxide Synthesis : Arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and neurotransmission.

- Immune Response Modulation : Arginine plays a role in immune function by influencing T-cell proliferation and cytokine production.

- Cell Signaling : Peptides synthesized from this compound can interact with various receptors and proteins, impacting physiological processes such as cellular signaling pathways.

Interaction Studies

Research has shown that peptides containing arginine can interact with receptors involved in physiological processes. Techniques like surface plasmon resonance and fluorescence spectroscopy are commonly employed to study these interactions. For example:

- Vasodilation : Peptides derived from this compound have been shown to enhance vasodilation through NO-mediated pathways.

- Antimicrobial Activity : Some synthesized peptides exhibit antimicrobial properties, highlighting the potential for therapeutic applications.

Table 1: Summary of Biological Activities Associated with Arginine-Derived Peptides

Comparative Analysis

This compound is often compared with other arginine derivatives in terms of efficacy and application scope. For instance:

Table 2: Comparison of Arginine Derivatives

| Compound | Protection Group | Stability | Biological Activity |

|---|---|---|---|

| This compound | Pmc | Moderate | Precursor for NO synthesis |

| Fmoc-Arg(Pbf)-OH | Pbf | High | Enhanced stability in peptides |

| Ac-Arg(Me)-NH2 | Methylated | Low | Improved cell penetration |

Propiedades

IUPAC Name |

(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRJUCRLHBFCFW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.